molecular formula C12H13N3O B182730 Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- CAS No. 828242-93-9

Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)-

Cat. No.: B182730
CAS No.: 828242-93-9
M. Wt: 215.25 g/mol
InChI Key: XDEUAGLSWXWHIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- typically involves the reaction of N-methylbenzenemethanamine with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- is unique due to the presence of both the benzenemethanamine and pyrimidinyloxy groups, which confer distinct chemical and biological properties. This dual functionality makes it valuable for a wide range of applications in scientific research.

Properties

IUPAC Name

N-methyl-1-(3-pyrimidin-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-13-9-10-4-2-5-11(8-10)16-12-14-6-3-7-15-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEUAGLSWXWHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589398
Record name N-Methyl-1-{3-[(pyrimidin-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828242-93-9
Record name N-Methyl-1-{3-[(pyrimidin-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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